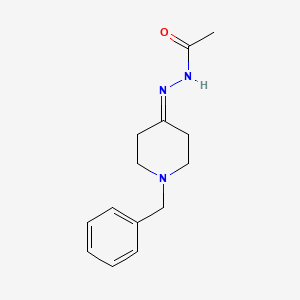![molecular formula C23H31N3O3 B5645861 4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide](/img/structure/B5645861.png)
4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridine ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide is unique due to its specific structural features, such as the combination of a methoxy group, a pyridine ring, and a piperidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(3-methylpyridin-4-yl)methyl]-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-16(2)26-11-8-20(9-12-26)29-22-13-18(5-6-21(22)28-4)23(27)25-15-19-7-10-24-14-17(19)3/h5-7,10,13-14,16,20H,8-9,11-12,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKWKJCSHBXARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isopropyl-9-{[(3-methoxyphenyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645795.png)

![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)
![1-acetyl-2-[1-(3-fluorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5645812.png)
![2-methoxy-N-[2-[1-(2-piperidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)
![N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5645829.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide](/img/structure/B5645838.png)
![(3R*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5645839.png)
![3-(2-fluorophenoxy)-1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}azetidine](/img/structure/B5645848.png)

![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5645884.png)
